molecular formula C11H17NO B12209458 Ethyl[1-(4-methoxyphenyl)ethyl]amine

Ethyl[1-(4-methoxyphenyl)ethyl]amine

Cat. No.: B12209458
M. Wt: 179.26 g/mol
InChI Key: NLJNVQDKFQHJCK-UHFFFAOYSA-N
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Description

Ethyl[1-(4-methoxyphenyl)ethyl]amine is an organic compound with the molecular formula C12H19NO. It is a derivative of phenethylamine, where the ethyl group is substituted at the nitrogen atom and a methoxy group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[1-(4-methoxyphenyl)ethyl]amine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound using hydrogenation. Another method includes the reductive amination of 4-methoxyphenylacetone with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. The use of catalysts like Raney nickel or palladium on carbon is common to achieve high yields and purity. The reaction conditions are optimized to ensure minimal by-products and efficient conversion rates .

Chemical Reactions Analysis

Types of Reactions

Ethyl[1-(4-methoxyphenyl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl[1-(4-methoxyphenyl)ethyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl[1-(4-methoxyphenyl)ethyl]amine involves its interaction with various molecular targets. It is known to act on monoamine oxidase enzymes, inhibiting their activity and thereby increasing the levels of neurotransmitters such as serotonin and dopamine. This interaction can lead to various physiological effects, including mood enhancement and cognitive improvement .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl[1-(4-methoxyphenyl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its interaction with certain biological targets, while the ethyl group on the nitrogen atom influences its pharmacokinetic properties .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N-ethyl-1-(4-methoxyphenyl)ethanamine

InChI

InChI=1S/C11H17NO/c1-4-12-9(2)10-5-7-11(13-3)8-6-10/h5-9,12H,4H2,1-3H3

InChI Key

NLJNVQDKFQHJCK-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C1=CC=C(C=C1)OC

Origin of Product

United States

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